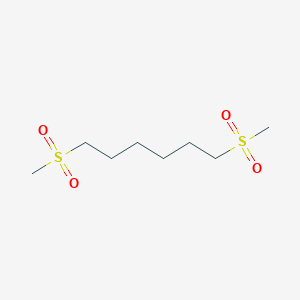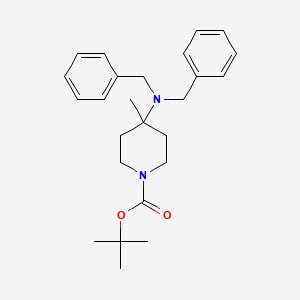
3,3-Difluoro-1,5-dimethylindol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Difluoro-2,3-dihydro-1,5-dimethylindole-2-one is a synthetic organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of two fluorine atoms at the 3-position, a dihydroindole structure, and methyl groups at the 1 and 5 positions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoro-2,3-dihydro-1,5-dimethylindole-2-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-dihydro-1H-indole and fluorinating agents.
Cyclization: The cyclization step involves the formation of the indole ring structure, which can be achieved through various cyclization reactions, such as the Fischer indole synthesis.
Industrial Production Methods
Industrial production of 3,3-Difluoro-2,3-dihydro-1,5-dimethylindole-2-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated processes to control reaction parameters precisely.
化学反応の分析
Types of Reactions
3,3-Difluoro-2,3-dihydro-1,5-dimethylindole-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to its reduced forms using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
科学的研究の応用
3,3-Difluoro-2,3-dihydro-1,5-dimethylindole-2-one has several scientific research applications:
Medicinal Chemistry: The compound is used in the development of pharmaceuticals due to its potential biological activities, including antiviral, anticancer, and anti-inflammatory properties.
Chemical Biology: It serves as a probe in studying biological pathways and interactions due to its unique chemical structure.
Material Science: The compound is explored for its potential use in organic electronics and materials with specific electronic properties.
Agricultural Chemistry: It is investigated for its potential use as a plant growth regulator or pesticide.
作用機序
The mechanism of action of 3,3-Difluoro-2,3-dihydro-1,5-dimethylindole-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of their activity.
Pathways Involved: It can influence various biological pathways, including signal transduction, gene expression, and metabolic processes.
類似化合物との比較
Similar Compounds
3,3-Difluoro-2,3-dihydro-1H-indole-2-one: Similar structure but lacks methyl groups at the 1 and 5 positions.
3,3-Difluoro-2,3-dihydro-1,5-dimethylindole: Similar structure but lacks the oxo group at the 2-position.
Uniqueness
3,3-Difluoro-2,3-dihydro-1,5-dimethylindole-2-one is unique due to the presence of both fluorine atoms and methyl groups, which confer distinct chemical and biological properties. The combination of these functional groups enhances its stability, reactivity, and potential biological activities compared to similar compounds.
特性
分子式 |
C10H9F2NO |
|---|---|
分子量 |
197.18 g/mol |
IUPAC名 |
3,3-difluoro-1,5-dimethylindol-2-one |
InChI |
InChI=1S/C10H9F2NO/c1-6-3-4-8-7(5-6)10(11,12)9(14)13(8)2/h3-5H,1-2H3 |
InChIキー |
HOWVHLHCHYPNOZ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)N(C(=O)C2(F)F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



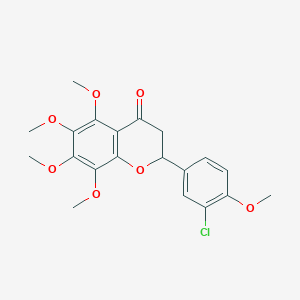
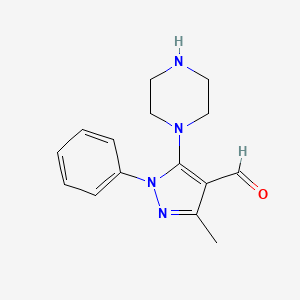
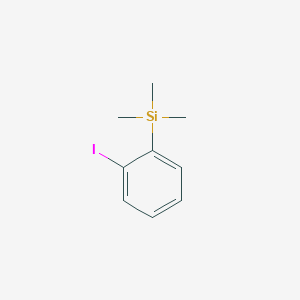
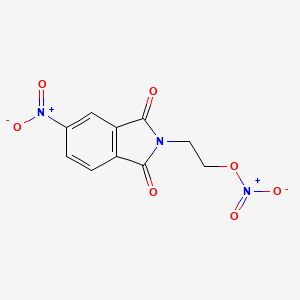

![3-[4-(cyclopropylmethyl)piperazin-1-yl]-1H-1,2,4-triazol-5-amine](/img/structure/B14132389.png)

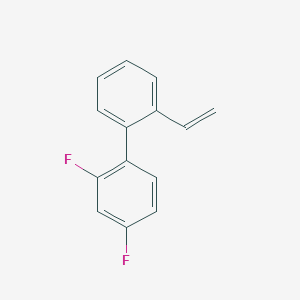
![N-benzyl-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B14132416.png)
![N-[4-(3,3-Difluoro-1-azetidinylmethyl)phenyl]-3-[4-(1-cyclopropyl-1H-pyrazole-4-yl)-3-pyridinyl]acrylamide](/img/structure/B14132419.png)
